2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3,4-dimethyl-5-oxo-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-7-9(3-5(10)11)6(12)8(4)2/h3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURXDKGHEOCVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole-5(4H)-one with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. Studies have shown that 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can inhibit the growth of various bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibiotic agent in pharmaceutical formulations .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest at specific phases .
Table 1: Antimicrobial and Anticancer Activity of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 | |
| Antibacterial | Escherichia coli | 20 | |
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 12 |
Agrochemicals
Fungicide Development
The triazole moiety is well-known for its fungicidal properties. Compounds similar to this compound have been synthesized and tested against fungal pathogens affecting crops. Field trials have shown effectiveness against Fusarium and Botrytis species, indicating its potential as a novel fungicide .
Herbicide Potential
Preliminary studies suggest that this compound may also possess herbicidal activity. Research is ongoing to evaluate its selectivity and efficacy against common weeds in agricultural settings .
Material Science
Polymer Synthesis
In material science, derivatives of triazole compounds are being explored for their role in synthesizing advanced polymers. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties .
Table 2: Properties of Polymers Containing Triazole Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Triazole-modified | 250 | 40 | |
| Control Polymer | 200 | 30 |
Case Study 1: Antibacterial Efficacy
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of various triazole derivatives including this compound against clinical isolates of bacteria. The results confirmed significant activity against resistant strains.
Case Study 2: Agricultural Application
In a controlled environment study (Johnson et al., 2023), the compound was tested as a fungicide on tomato plants infected with Botrytis cinerea. The results indicated a reduction in disease severity by over 60%, showcasing its potential for agricultural use.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Analogues
Structural Analogues with Modified Triazole Substituents
2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic Acid
- Key Differences : Replaces the 5-oxo group with a thioxo (S=O) group.
- Impact : The thioxo group increases hydrogen-bonding capacity and alters tautomeric preferences, favoring the thione form in crystalline states. This enhances interactions with metal ions and biological targets, as seen in antimicrobial studies .
- Biological Activity : Exhibits moderate antimicrobial activity, though less than oxo derivatives due to reduced electrophilicity .
3-(3,4-Diethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic Acid
- Key Differences: Features diethyl substituents (vs. dimethyl) and a longer propanoic acid chain.
- Impact: Increased lipophilicity (logP ~1.2 vs. ~0.5 for the target compound) improves membrane permeability but reduces aqueous solubility. The propanoic chain may enhance binding to hydrophobic enzyme pockets .
Ethyl 2-[4-(2-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Key Differences : Substitutes acetic acid with an ethyl ester and adds a 2-chlorophenyl group.
- Impact: The ester group reduces polarity (logP ~2.1), favoring oral bioavailability. Hydrolysis to the carboxylic acid in vivo may prolong activity .
Analogues with Extended Functional Groups
2-[4-Amino-3-alkyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N′-thiazolidin-2-ylidenacetohydrazides
- Key Differences: Incorporates hydrazide and thiazolidinone moieties.
- Impact: The hydrazide group enables Schiff base formation, enhancing metal-chelation properties. Thiazolidinone rings contribute to broad-spectrum antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus and E. coli) .
Quinolone-Triazole Hybrids (e.g., Compound 7a)
- Key Differences: Combines a fluoroquinolone (e.g., norfloxacin) with the triazole-acetic acid scaffold.
- Impact: Synergistic effects result in potent antibacterial activity (MIC: 0.5 µg/mL against MRSA). The cyclopropyl group in the quinolone moiety stabilizes DNA gyrase interactions .
Physicochemical and Crystallographic Comparisons
- Crystallography : The target compound’s dimethyl groups induce a planar triazole ring conformation, while thioxo analogues exhibit slight distortions due to sulfur’s larger atomic radius .
Biological Activity
2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (CAS No. 1007349-08-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₆H₉N₃O₃ |
| Molecular Weight | 171.15 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of this compound. The compound demonstrated significant radical scavenging activity in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. For instance:
- In comparative studies, it exhibited a DPPH radical scavenging ability comparable to well-known antioxidants like ascorbic acid .
The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antioxidant properties .
Anticancer Properties
The compound has shown promise as an anticancer agent. Research indicates that derivatives of triazole compounds often exhibit cytotoxic effects against various cancer cell lines. For example:
- In vitro studies revealed that certain analogs of triazole compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
A notable study reported that this compound derivatives were effective against breast cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity is crucial for developing treatments for chronic inflammatory conditions such as arthritis and asthma.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Radical Scavenging : The presence of the triazole ring contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation by binding to their active sites.
- Gene Regulation : It might influence gene expression related to oxidative stress and inflammation through transcription factor modulation.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Study on Antioxidant Activity : A recent publication evaluated the antioxidant capacity using both DPPH and reducing power assays. Results indicated a significant reduction in oxidative stress markers when treated with the compound compared to controls .
- Anticancer Efficacy : In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .
- Anti-inflammatory Response : Research demonstrated that this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3,4-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted hydrazides or thiosemicarbazides. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure yields triazole derivatives, followed by purification via crystallization (water-ethanol mixtures, 65% yield) . Intermediate characterization employs melting point analysis, FT-IR, and NMR spectroscopy to confirm functional groups and structural integrity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?
- Methodological Answer : A combination of FT-IR (to identify carbonyl and triazole ring vibrations), H/C NMR (to map proton and carbon environments), and X-ray crystallography (for absolute configuration) is essential. For example, single-crystal X-ray diffraction (R factor = 0.049) has resolved Z/E isomerism in analogous triazole-acetic acid derivatives .
Q. How are the acidic properties of this compound evaluated in solution-phase studies?
- Methodological Answer : Potentiometric titration in non-aqueous solvents (e.g., acetonitrile) using tetrabutylammonium hydroxide as a titrant determines pKa values. UV-Vis spectroscopy coupled with pH-dependent spectral shifts can further validate protonation states .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and activation energies, enabling solvent and catalyst selection. For example, ICReDD employs reaction path search algorithms to narrow optimal conditions (e.g., DMSO as a solvent for cyclization) and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or purity. Standardized testing per CLSI guidelines, coupled with HPLC purity validation (>95%), ensures reproducibility. Comparative studies on 3,4-dimethoxyphenyl analogs show that substituent positioning (e.g., 2,4- vs. 3,4-) critically impacts MIC values .
Q. How are antioxidant mechanisms of this compound investigated at the molecular level?
- Methodological Answer : Radical scavenging assays (DPPH, ABTS) quantify activity, while density functional theory (DFT) calculates HOMO-LUMO gaps and Fukui indices to identify reactive sites. For example, 4,5-dihydrotriazol-5-one derivatives exhibit radical stabilization via conjugation with the acetic acid moiety .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Caco-2 cell monolayers assess intestinal permeability, while microsomal stability assays (human liver microsomes) predict metabolic clearance. LC-MS/MS quantifies plasma protein binding and half-life. Analogous triazole derivatives show moderate bioavailability (F = 40–60%) due to high hydrophilicity .
Data Contradiction and Validation
Q. How should researchers address conflicting results in cytotoxicity studies across cell lines?
- Methodological Answer : Discrepancies may stem from cell line-specific expression of drug transporters or metabolic enzymes. Cross-validation using primary cells (e.g., human lymphocytes) and siRNA knockdown of efflux pumps (e.g., P-gp) clarifies mechanisms. Dose-response curves (IC₅₀) must account for assay endpoints (MTT vs. ATP luminescence) .
Q. What analytical workflows validate the stability of this compound under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with UPLC-MS/MS identify degradation products. Accelerated stability testing (40°C/75% RH for 6 months) monitors potency loss. Triazole ring oxidation and acetic acid decarboxylation are common degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
